2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-9(26-16-5-3-11(20)7-14(16)22)17(25)24-18-23-15(8-27-18)12-6-10(19)2-4-13(12)21/h2-9H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBSWYPHFIRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants :
- 2,4-Dichlorophenol (1 mol)
- 2-Chloropropionic acid (1 mol)
- Potassium hydroxide (2 mol)
- Surfactant (e.g., dimethylaminopyridine, 0.01–0.03 mol)
- Solvent : DMSO (300–400 mL per mole of 2,4-dichlorophenol)
- Temperature : 20–80°C
- Time : 8–10 hours
The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the α-carbon of 2-chloropropionic acid. The surfactant enhances reaction selectivity and speed, achieving yields of 93% . Post-reaction, the mixture is neutralized with sulfuric acid, filtered, and distilled under reduced pressure. Recrystallization in hexane yields pure 2-(2,4-dichlorophenoxy)propionic acid.
Synthesis of 4-(2,5-Dichlorophenyl)-1,3-Thiazol-2-Amine
The thiazole ring is constructed via cyclization, as demonstrated in a related synthesis of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.
Thiazole Ring Formation
- Reactants :
- 2,5-Dichlorophenyl isothiocyanate (1 mol)
- Bromoacetone (1 mol)
- Solvent : Ethanol or acetonitrile
- Catalyst : Triethylamine
- Temperature : Reflux (78–82°C)
- Time : 6–8 hours
The reaction forms the thiazole core through condensation, followed by dehydrohalogenation. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 85–90% 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine.
Amide Coupling to Form the Target Compound
The final step involves coupling 2-(2,4-dichlorophenoxy)propionic acid with 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine. This is achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution.
Acid Activation and Coupling
- Activation Method : Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.
- Coupling Reaction :
- Reactants :
- Activated acid chloride (1 mol)
- 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (1 mol)
- Base : Triethylamine or pyridine (2 mol)
- Solvent : DCM or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Time : 12–24 hours
- Reactants :
The reaction yields 80–85% of the target amide after purification via recrystallization (ethanol/water) or flash chromatography.
Optimization and Challenges
Solvent and Catalytic Effects
Steric and Electronic Considerations
- The 2,4-dichlorophenoxy group’s steric bulk necessitates slow addition of reactants to prevent aggregation.
- Electron-withdrawing chlorine atoms on both aromatic rings enhance the electrophilicity of the carbonyl carbon during amide coupling.
Characterization and Quality Control
Key Analytical Data :
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Industrial Production
Industrial production employs bulk chlorination and continuous flow systems to ensure high yield and purity while minimizing human error.
Agricultural Use
The primary application of this compound is as a herbicide . It mimics natural plant hormones (auxins), leading to uncontrolled growth in target weeds. This mechanism allows for effective control of broadleaf weeds while sparing monocots like grasses.
Biological Studies
Research has explored the effects of this compound on plant growth and development:
- Plant Hormone Mimicry : Studies indicate that the compound disrupts normal cell division and growth patterns in susceptible plants.
- Environmental Impact Assessments : Investigations into its persistence in soil and water systems help assess ecological risks associated with its use.
Pharmacological Research
Recent studies have begun to explore potential medicinal applications:
- Antimicrobial Activity : Similar compounds have shown promise against various bacterial strains and fungi, suggesting potential for derivative compounds in drug development.
- Anticancer Properties : Research into related thiazole derivatives indicates potential anticancer activity, warranting further exploration of this compound's derivatives in cancer therapy .
Case Study 1: Herbicidal Efficacy
A study conducted on agricultural fields demonstrated that 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide effectively reduced populations of broadleaf weeds in cereal crops without adversely affecting grass species. This selective action highlights its utility in integrated weed management strategies.
Case Study 2: Environmental Impact
Research assessing the environmental fate of this herbicide revealed that it degrades under specific soil conditions but can persist in aquatic environments. This finding underscores the importance of monitoring its application rates and environmental concentrations to mitigate ecological risks.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant to die. The molecular targets include auxin receptors and associated signaling pathways.
Comparison with Similar Compounds
Core Structural Differences
- Thiazole vs. Benzothiazole Derivatives :
- The compound in , N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide, replaces the thiazole ring with a fused benzothiazole-triazole system, enhancing π-π stacking interactions but reducing solubility due to increased hydrophobicity .
- Nitro-Thiazole vs. Hydroxyphenyl Substitution :
- The target compound’s 5-nitro-thiazole group () contrasts with 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide (CAS: 409093-12-5, ), which has a hydroxylphenyl group.
Chlorination Patterns
- 2,4-Dichlorophenoxy vs. 4-Chloro-2-methylphenoxy: 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS: 519145-02-9, ) introduces a methyl group on the phenoxy ring, reducing steric hindrance compared to the 2,4-dichloro substitution in the target compound. This modification may improve membrane permeability .
Key Observations :
- The target compound’s moderate yield (64%) reflects challenges in coupling nitro-thiazole moieties, whereas fluorobenzyl derivatives (e.g., 27b) achieve higher yields (89%) due to optimized steric and electronic conditions .
- Melting points correlate with crystallinity: nitro-thiazole derivatives (216–220°C) exhibit higher thermal stability than sulfonylamide analogues (123–124°C) .
Enzyme Inhibition
- α-Glucosidase Inhibition: The coumarin-thiazole hybrid 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide () shows IC₅₀ = 12.3 µM for α-glucosidase, suggesting that the dichlorophenyl-thiazole scaffold is critical for binding. The target compound’s nitro group may further enhance inhibition via polar interactions .
- Sirtuin 2 (SIRT2) Inhibition :
Antimicrobial Activity
- Phenoxyacetamide derivatives () inhibit Pseudomonas aeruginosa with MIC values of 8–32 µg/mL. The target compound’s dichlorophenyl groups may enhance membrane disruption, but its nitro-thiazole moiety requires further testing .
Physicochemical Properties
Key Trends :
- The nitro-thiazole group in the target compound increases hydrogen-bond acceptors (7 vs. 5 in ), improving solubility in polar solvents but reducing passive diffusion .
- Higher LogP (3.8) compared to hydroxylphenyl analogues (3.2) suggests enhanced lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide , often referred to as a phenoxy herbicide, exhibits significant biological activity primarily in agricultural contexts. Its unique structure, characterized by the presence of dichlorophenyl and thiazolyl groups, contributes to its herbicidal properties and potential applications in various fields, including medicine and environmental science.
Chemical Structure
The chemical formula for this compound is , and it features a complex arrangement of functional groups that influence its biological activity. The IUPAC name reflects its structural components:
- Dichlorophenoxy group
- Thiazole ring
- Propanamide moiety
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Herbicidal Activity
The primary application of this compound is as a herbicide. It acts by interfering with plant growth processes, particularly through the inhibition of specific enzymes involved in the biosynthesis of essential plant hormones. Research indicates that this compound effectively controls broadleaf weeds in agricultural settings.
The herbicidal action is primarily attributed to the compound's ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants. This mechanism is similar to that of other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) but with enhanced specificity due to the thiazole moiety.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of thiazole derivatives, including those related to this compound. It has been found that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, a study indicated that certain thiazole derivatives exhibited strong COX inhibition and reduced inflammation in animal models .
Study 1: Herbicidal Efficacy
In a controlled agricultural study, this compound was tested against various broadleaf weeds. Results showed a significant reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a selective herbicide.
Study 2: Anti-inflammatory Activity
A pharmacological study evaluated the anti-inflammatory effects of thiazole derivatives related to this compound. The results indicated that certain modifications to the thiazole ring enhanced COX inhibition and reduced carrageenan-induced paw edema in rats . This suggests potential applications beyond herbicides into therapeutic realms.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazole-containing compounds has revealed that:
- Substituents on the phenyl ring : Halogen substitutions enhance biological activity.
- Positioning of functional groups : The placement of groups like methyl or methoxy significantly influences both herbicidal and anti-inflammatory activities .
Comparative Analysis
A comparative analysis with other phenoxy herbicides shows that while many share similar mechanisms of action, variations in side chains (like those present in this compound) can lead to differing levels of efficacy and selectivity against specific weed species.
Q & A
Q. What are the established methods for synthesizing 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, and how is its structure confirmed?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling 2,4-dichlorophenoxy propanoyl chloride with 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine under reflux in anhydrous dichloromethane or ethanol, with a catalytic acid (e.g., glacial acetic acid) . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to identify key bonds like amide C=O stretches .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while stability under varying conditions (pH, temperature) is evaluated via accelerated degradation studies. Differential scanning calorimetry (DSC) determines thermal stability, and X-ray crystallography resolves crystal structure details. Dynamic light scattering (DLS) may assess aggregation in solution. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Methodological Answer: Statistical Design of Experiments (DoE) methods, such as response surface methodology (RSM), are used to optimize variables (temperature, solvent ratio, catalyst concentration). Computational tools like density functional theory (DFT) predict reaction pathways and transition states to identify energy barriers. Iterative feedback between computational modeling and small-scale experiments refines conditions (e.g., solvent polarity adjustments to suppress side reactions) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate experiments under controlled conditions (pH, cell line passage number). Employ orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays). Analyze batch-to-batch compound purity via HPLC and consider stereochemical inconsistencies using chiral chromatography .
Q. What strategies are effective for studying this compound’s bioactivity against structurally similar analogs?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogens, methoxy groups). Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) paired with molecular docking to correlate electronic properties (HOMO/LUMO energies) with activity. Comparative NMR binding studies with target proteins (e.g., cytochrome P450) identify key interactions .
Q. How can solubility limitations in aqueous systems be overcome for in vivo studies?
- Methodological Answer: Employ co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via solvent evaporation. Salt formation (e.g., hydrochloride salt) enhances water solubility. Micellar solubilization using surfactants (Tween-80) or cyclodextrin inclusion complexes are validated approaches. Solubility parameters are calculated using Hansen solubility theory to guide solvent selection .
Q. What computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer: Molecular dynamics (MD) simulations model ligand-protein binding over time, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at active sites. Pharmacophore mapping identifies critical functional groups, and machine learning (e.g., Random Forest) predicts off-target effects using toxicity databases like PubChem .
Q. How does this compound compare to analogs in terms of metabolic stability?
- Methodological Answer: Perform liver microsome assays to measure half-life (t½) and identify metabolites via LC-MS/MS. Compare cytochrome P450 inhibition profiles using fluorogenic substrates. Computational tools like MetaSite predict metabolic hotspots (e.g., demethylation sites). Analog modifications (e.g., deuterium substitution at labile positions) enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
